N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
This compound is a pyrimidine-based acetamide derivative featuring a 3,5-dimethoxyphenyl group and a 4-methylpiperidin-1-yl substituent. The 3,5-dimethoxy substitution on the phenyl ring may enhance lipid solubility and membrane permeability, while the 4-methylpiperidine moiety could influence target binding through steric and electronic effects.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-14-5-7-25(8-6-14)21-22-15(2)9-20(24-21)29-13-19(26)23-16-10-17(27-3)12-18(11-16)28-4/h9-12,14H,5-8,13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVGNECUUFYKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (CAS Number: 1029763-88-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 463.5 g/mol. The compound features a complex structure that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄ |
| Molecular Weight | 463.5 g/mol |
| CAS Number | 1029763-88-9 |
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. The presence of the piperidine and pyrimidine moieties suggests potential interactions with central nervous system (CNS) receptors, which could modulate neurotransmitter activity.
Antitumor Activity
Recent studies have shown that compounds with similar structures exhibit significant antitumor activities. For instance, derivatives of pyrimidine have demonstrated effectiveness against various cancer cell lines. In vitro assays revealed that certain derivatives inhibited cell proliferation with IC50 values in the low micromolar range (1.35 to 2.18 μM) against Mycobacterium tuberculosis H37Ra, indicating potential for further development in oncology and infectious disease treatments .
Neuropharmacological Effects
Given the piperidine structure, this compound may also possess neuropharmacological properties. Compounds containing piperidine rings have been linked to anxiolytic and antidepressant effects in animal models. The modulation of serotonin and dopamine receptors could be a mechanism through which these effects are mediated.
Case Studies
- Antimicrobial Studies : In a study evaluating the antimicrobial properties of similar compounds, several derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also exhibit antimicrobial effects .
- Cytotoxicity Evaluation : A cytotoxicity study on HEK-293 cells demonstrated that certain derivatives were non-toxic at therapeutic concentrations, supporting their potential use in clinical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
-
- Structure: 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
- Key Differences: Replaces the oxygen linker with a thioether and introduces a trifluoromethyl benzothiazole group.
- Implications: The thioether may reduce metabolic stability compared to the oxygen linker in the target compound. The benzothiazole group could enhance affinity for cysteine-dependent kinases .
- Epirimil (): Structure: N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide. Key Differences: 3,4-Dimethoxyphenyl instead of 3,5-dimethoxy; pyridinyl substitution at pyrimidine-C4. Implications: The 3,4-dimethoxy configuration may alter π-π stacking interactions with aromatic residues in target proteins.
Modifications in the Piperidine/Pyrrolidine Region
- N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (): Structure: Retains the piperidine group but replaces 4-methylpiperidine with unsubstituted piperidine. Molecular weight (374.87 vs. ~400 for the target compound) suggests differences in solubility and bioavailability .
N-(4-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide ():
Pharmacological Activity and Target Engagement
-
- Structure: PROTAC incorporating a pyrimidine-4-yloxyacetamide backbone linked to a cereblon-binding moiety.
- Key Differences: Designed for targeted protein degradation (TPD) via E3 ligase recruitment.
- Implications: Demonstrates the adaptability of the pyrimidinyloxyacetamide scaffold for TPD applications, though increased molecular complexity may limit blood-brain barrier penetration compared to the simpler target compound .
- Compound 18 (): Structure: N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide. Key Differences: Replaces pyrimidine with pyrazine and adds a sulfamoyl bridge. Implications: The pyrazine core and sulfamoyl group may enhance interactions with ATP-binding pockets in kinases, but reduced metabolic stability due to the sulfonamide group .
Physicochemical and Pharmacokinetic Comparisons
Structural Insights from Crystallography ()
The crystal structure of N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine reveals:
- Intramolecular N–H⋯N hydrogen bonding stabilizes the pyrimidine core.
- Dihedral angles between substituents and the pyrimidine ring (12.8–86.1°) suggest conformational flexibility, which may be constrained in the target compound due to the 4-methylpiperidine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
